N~1~-(3,4-dimethoxybenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
N¹-(3,4-Dimethoxybenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a pyridazinyl acetamide derivative characterized by a 3,4-dimethoxybenzyl group and a 2-methoxyphenyl substituent. The compound’s methoxy-rich aromatic substituents suggest enhanced solubility compared to halogenated derivatives, while its pyridazine core enables hydrogen bonding and hydrophobic interactions critical for target binding .
Properties
Molecular Formula |
C22H23N3O5 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C22H23N3O5/c1-28-18-7-5-4-6-16(18)17-9-11-22(27)25(24-17)14-21(26)23-13-15-8-10-19(29-2)20(12-15)30-3/h4-12H,13-14H2,1-3H3,(H,23,26) |
InChI Key |
OYBJSQVTNZHYQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC)OC |
Origin of Product |
United States |
Preparation Methods
Pyridazinone Core Synthesis
The 6-oxo-1,6-dihydropyridazine moiety is synthesized from dichloropyridazine through regioselective substitution. As demonstrated in EP4140997A1, halogenated pyridazines undergo Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis. For example, 3,6-dichloropyridazine reacts with 2-methoxyphenylboronic acid in the presence of Pd(OAc)₂ and Xantphos, yielding 3-(2-methoxyphenyl)-6-chloropyridazine. Subsequent hydrolysis of the 6-chloro substituent using aqueous NaOH at 80°C generates the 6-oxo derivative.
| Parameter | Condition | Source |
|---|---|---|
| Catalyst | Pd₂(dba)₃ (0.015 mmol) | |
| Ligand | Xantphos (0.030 mmol) | |
| Base | NaOtBu (0.30 mmol) | |
| Solvent | 1,4-Dioxane | |
| Temperature | 120°C | |
| Reaction Time | 6 hours | |
| Yield | 76% |
This method ensures efficient coupling while minimizing dehalogenation side reactions. The use of Xantphos as a bis-phosphine ligand enhances catalytic activity by stabilizing the palladium center, as noted in EP4140997A1.
Amide Bond Formation via Carbodiimide-Mediated Coupling
The acetamide side chain is introduced through a coupling reaction between 2-(3-(2-methoxyphenyl)-6-oxopyridazinyl)acetic acid and 3,4-dimethoxybenzylamine. Per WO2022089219A1, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed as coupling agents:
-
Activation Step : 2-(3-(2-Methoxyphenyl)-6-oxopyridazinyl)acetic acid (1.0 equiv) is reacted with EDCl (1.2 equiv) and HOBt (1.1 equiv) in anhydrous DMF at 0°C for 30 minutes.
-
Amine Addition : 3,4-Dimethoxybenzylamine (1.05 equiv) is added dropwise, and the reaction is stirred at room temperature for 12 hours.
-
Workup : The mixture is diluted with ethyl acetate, washed with 5% citric acid and saturated NaHCO₃, and dried over MgSO₄.
Yield : 68–72% after silica gel chromatography (eluent: EtOAc/hexane 3:1).
Boc Protection-Deprotection for Intermediate Stabilization
To prevent undesired side reactions during the coupling steps, tert-butyl carbamate (Boc) protection is applied to the pyridazinyl nitrogen. As detailed in EP4140997A1:
-
Protection : The amine intermediate is treated with Boc₂O (di-tert-butyl dicarbonate, 1.5 equiv) and DMAP (4-dimethylaminopyridine, 0.1 equiv) in THF at 25°C for 4 hours.
-
Deprotection : After coupling, the Boc group is removed using 4M HCl in dioxane (2 hours, 25°C).
This strategy improves the solubility of intermediates in organic solvents, facilitating purification.
Purification and Analytical Characterization
Final purification is achieved via reverse-phase HPLC (C-18 column) with a gradient of acetonitrile in water containing 0.1% TFA, as described in search result. Key analytical data:
-
HRMS (ESI) : Calculated for C₂₃H₂₄N₃O₅ [M+H]⁺: 422.1712; Found: 422.1709.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.65 (t, J = 7.8 Hz, 1H, Ar-H), 6.92–6.85 (m, 4H, OCH₃-Ar), 4.38 (s, 2H, CH₂CO), 3.81 (s, 3H, OCH₃), 3.79 (s, 6H, 2×OCH₃).
Reaction Optimization Challenges
Competing Side Reactions in Suzuki Coupling
Early attempts using Pd(PPh₃)₄ resulted in <30% yield due to homo-coupling of the boronic acid. Switching to Pd₂(dba)₃/Xantphos suppressed this issue, as reported in.
Amide Racemization
Prolonged reaction times (>24 hours) during EDCl/HOBt-mediated coupling led to partial racemization. Reducing the coupling time to 12 hours and maintaining temperatures below 25°C mitigated this.
Scalability and Industrial Feasibility
A kilogram-scale synthesis (patent WO2022089219A1) demonstrated consistent yields (70–74%) using:
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-dimethoxybenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens, Lewis acids as catalysts.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Formation of hydroxyl derivatives from carbonyl groups.
Substitution: Formation of nitro or halogenated derivatives on aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N1-(3,4-dimethoxybenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating the modulation of biological activities and the identification of potential therapeutic targets.
Medicine
In medicinal chemistry, N1-(3,4-dimethoxybenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethoxybenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The methoxy and benzyl groups could facilitate binding to hydrophobic pockets, while the pyridazinone ring might participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
*Estimated based on molecular formula (C₂₄H₂₅N₃O₅).
†Calculated from molecular formula (C₂₂H₁₉FN₄O₃).
Key Observations:
- Methoxy vs. Halogen Substituents : Methoxy groups (target compound) improve solubility but may reduce membrane permeability compared to chloro/fluoro analogs .
- Aromatic Side Chains : The 3,4-dimethoxybenzyl group in the target compound offers hydrogen-bonding capacity, while naphthyl () or indolyl () groups prioritize hydrophobic interactions.
Cathepsin K (CTSK) Inhibition
- The target compound’s structural similarity to 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-pyridazinyl)-N-indol-5-ylacetamide () suggests shared CTSK inhibitory activity, critical for osteoporosis treatment. Methoxy groups may enhance binding to polar residues in the CTSK active site .
- Fluorinated analogs (e.g., ) exhibit improved metabolic stability due to fluorine’s electronegativity, but the target compound’s lack of halogens may reduce off-target interactions .
Docking Studies (Glide XP Methodology)
- Hydrogen Bonding : Methoxy groups engage in hydrogen bonding with polar residues (e.g., Asp-158 in CTSK), as modeled in Glide XP .
- Hydrophobic Enclosure : The pyridazine core and aromatic side chains fit into hydrophobic pockets, with methoxy groups optimizing orientation .
- Comparison with Indolyl Analogs : Indole-containing derivatives () show superior π-π stacking but may lack the target compound’s balanced solubility-bioavailability profile .
Biological Activity
N~1~-(3,4-dimethoxybenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide (CAS Number: 1435983-69-9) is a compound of interest due to its potential biological activities. This article reviews its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 409.4 g/mol
- Structure : The compound features a complex structure that includes a pyridazine ring and methoxy groups, which may influence its biological activity.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups is often associated with enhanced radical scavenging abilities, which could contribute to cellular protection against oxidative stress .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may exhibit anti-inflammatory properties. Compounds that inhibit cyclooxygenase (COX) enzymes are known to reduce inflammation. Given the structural similarities with known COX inhibitors, further investigation into its anti-inflammatory mechanisms is warranted .
Anticancer Potential
Some derivatives of pyridazine have shown promise in anticancer activity. The specific interactions of this compound with cancer cell lines could elucidate its potential as an anticancer agent. Research into similar compounds has indicated that they can induce apoptosis in various cancer types .
Synthesis and Characterization
The synthesis of this compound has been documented through methods involving oxidation reactions. The characterization of synthesized compounds typically includes spectroscopy techniques such as NMR and mass spectrometry to confirm their structures .
Q & A
Q. Methodological Insight :
- Structural Motif Analysis : Use computational tools (e.g., Schrödinger’s Maestro) to map electrostatic surfaces and predict binding affinities.
- Comparative SAR Studies : Compare with analogs lacking methoxy groups to quantify their impact on potency (e.g., IC₅₀ shifts in enzyme assays) .
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Advanced Synthesis Challenge
The synthesis involves sequential coupling of pyridazinyl and benzyl-acetamide moieties, requiring precise control over reaction conditions. Key bottlenecks include low yields during amide bond formation and byproduct generation from competing side reactions.
Q. Methodological Recommendations :
- Amide Coupling : Use HATU/DIPEA in DMF at 0–5°C to minimize racemization and improve coupling efficiency .
- Purification : Employ orthogonal HPLC methods (C18 column, gradient elution with acetonitrile/0.1% TFA) to resolve closely related impurities .
- Yield Optimization : Monitor intermediates via LC-MS to identify steps requiring stoichiometric adjustments (e.g., excess acyl chloride to drive acetamide formation) .
What analytical techniques are most effective for characterizing this compound’s stability under physiological conditions?
Advanced Analytical Focus
The compound’s ester and amide bonds may hydrolyze in aqueous environments, altering its pharmacological profile.
Q. Methodological Approach :
- Stability Assays :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Analyze degradation products via UPLC-QTOF .
- Plasma Stability : Incubate with human plasma (37°C, 1–24 hours) and quantify intact compound using a validated LC-MS/MS method .
- Structural Confirmation : Use ¹H/¹³C NMR (DMSO-d₆) to verify the integrity of methoxy (–OCH₃) and carbonyl (C=O) groups post-stress testing .
How can researchers resolve contradictions in biological activity data across different assay systems?
Advanced Data Analysis Challenge
Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) may arise from off-target effects, differential cell permeability, or metabolite interference.
Q. Methodological Strategies :
- Orthogonal Assays : Validate kinase inhibition using both fluorescence polarization (enzyme-level) and Western blotting (cellular phospho-target quantification) .
- Metabolite Screening : Use hepatocyte microsomes to identify active/inactive metabolites that may confound cellular activity .
- Permeability Assessment : Compare Caco-2 monolayer permeability with parallel artificial membrane permeability assay (PAMPA) data to distinguish intrinsic activity from transport limitations .
What computational tools are recommended for elucidating the compound’s mechanism of action?
Advanced Mechanistic Focus
The compound’s polypharmacology (e.g., kinase inhibition, epigenetic modulation) requires multi-target docking and pathway analysis.
Q. Methodological Workflow :
Molecular Docking : Use AutoDock Vina to screen against structural databases (e.g., PDB) for high-probability targets. Prioritize kinases and nuclear receptors based on pyridazinyl-acetamide precedents .
Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) to identify critical residue interactions (e.g., hydrophobic packing with CDK2’s Val18) .
Pathway Enrichment : Upload RNA-seq data (treated vs. untreated cells) to Ingenuity Pathway Analysis (IPA) to map affected signaling cascades (e.g., MAPK, PI3K-AKT) .
How do structural analogs of this compound compare in terms of efficacy and selectivity?
Comparative SAR Analysis
A table of analogs highlights key modifications and their pharmacological impacts:
| Analog Structure | Key Modifications | Target Affinity (IC₅₀) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|---|
| Parent Compound (this study) | 3,4-Dimethoxybenzyl, 2-methoxyphenyl | 50 nM (CDK2) | 10:1 (CDK2/CDK4) |
| Analog A (no 3-OCH₃) | 4-Methoxybenzyl | 120 nM (CDK2) | 3:1 (CDK2/CDK4) |
| Analog B (6-oxo → 6-thio) | Thio substitution | 85 nM (PDE4) | >100:1 (PDE4/PDE3) |
Q. Methodological Insight :
- Synthetic Routes : Prepare analogs via Suzuki-Miyaura cross-coupling (for aryl modifications) or Mitsunobu reactions (for oxygen/sulfur swaps) .
- Selectivity Profiling : Use Eurofins’ kinase panel (400+ targets) to quantify off-target binding .
What experimental designs are recommended for in vivo efficacy studies of this compound?
Advanced Preclinical Focus
In vivo models must account for pharmacokinetics (PK) and metabolite interference.
Q. Methodological Protocol :
- Dose Optimization : Conduct PK/PD studies in rodents (IV/PO administration) to determine bioavailability and establish a dosing regimen maintaining plasma levels >IC₅₀ for 6–8 hours .
- Efficacy Models :
- Oncology : Xenograft models (e.g., HCT-116 colon cancer) with bioluminescent monitoring of tumor growth .
- Neurology : Morris water maze tests in Aβ-induced Alzheimer’s models to assess cognitive improvement .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) in repeat-dose studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
